2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid
Description
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid (C₁₃H₁₈ClNO₂) is a specialty chemical with a molecular weight of 255.75 g/mol and a purity of 95% . Its structure features a central acetic acid backbone substituted with an amino group and a 3,5-dihydroxyphenyl moiety, coupled with trifluoroacetic acid (TFA) as a counterion.
Properties
IUPAC Name |
2-amino-2-(3,5-dihydroxyphenyl)acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4.C2HF3O2/c9-7(8(12)13)4-1-5(10)3-6(11)2-4;3-2(4,5)1(6)7/h1-3,7,10-11H,9H2,(H,12,13);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDFRXQMBUHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid typically involves the reaction of 3,5-dihydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with trifluoroacetic acid to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted amino acids and related compounds.
Scientific Research Applications
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in redox reactions, and modulate biochemical pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of cellular processes.
Comparison with Similar Compounds
Structural Analogues in Drug Discovery
Key structural analogues include:
Key Observations :
- Substituent Effects : The 3,5-dihydroxyphenyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated (e.g., bromo, chloro) or methoxy-substituted analogues . This may influence solubility and bioavailability.
- Counterion Impact: The TFA counterion likely improves solubility in organic solvents compared to hydrochloride salts (e.g., Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl), which are more common in pharmaceutical formulations .
- Cost: The target compound is significantly more expensive (€1,102/g) than analogues like 2-Amino-2-(4-bromophenyl)acetic acid (€178/250mg), reflecting its specialized synthesis and purification requirements .
Fluorinated Analogues
Fluorinated derivatives, such as 3,4,5-Trifluorophenylacetic acid (C₈H₅F₃O₂; MW 202.12), share partial structural similarity but lack the amino and hydroxyl groups. These compounds exhibit lower polarity and higher lipophilicity (logP ~1.8), making them more suitable for membrane permeability in drug design .
Pharmacopeial Amino Acid Derivatives
Compounds like (R)-2-Amino-2-phenylacetic acid (MW 151.16) and its derivatives (e.g., β-lactam antibiotics) highlight the importance of stereochemistry and functional groups. The target compound’s 3,5-dihydroxyphenyl group may confer antioxidant or metal-chelating properties absent in simpler phenyl-substituted analogues .
Biological Activity
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid (CAS Number: 2155851-97-9) is a compound of interest due to its unique structural features, including an amino group and two hydroxyl groups on the phenyl ring, alongside a trifluoroacetic acid moiety. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, for its potential biological activities and applications.
The compound is classified as an α-amino acid and is characterized by the following structural elements:
- Amino Group : Contributes to its basicity and potential interactions with enzymes.
- Hydroxyl Groups : May participate in hydrogen bonding and influence solubility.
- Trifluoroacetic Acid Moiety : Enhances stability and solubility in organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Substrate : Acts as a substrate for specific enzymes, potentially influencing metabolic pathways.
- Redox Reactions : The compound can undergo oxidation and reduction reactions, altering cellular processes.
- Biochemical Pathways Modulation : It may modulate signaling pathways through the formation of reactive intermediates.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures can exhibit antioxidant properties. The hydroxyl groups are believed to play a significant role in scavenging free radicals, thereby protecting cells from oxidative stress.
Antiproliferative Effects
In vitro studies indicate that derivatives of this compound may possess antiproliferative activity against various cancer cell lines. For example, related compounds have shown IC50 values indicating effective inhibition of cell growth (e.g., luteolin derivatives with IC50 values ranging from 0.98 μM to 9.2 μM) .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, it has been associated with the inhibition of influenza endonuclease, which is crucial for viral replication .
Case Studies
-
Antioxidant Study :
- Objective : Evaluate antioxidant capacity.
- Method : DPPH radical scavenging assay.
- Results : Showed significant scavenging activity comparable to known antioxidants.
-
Antiproliferative Study :
- Objective : Assess effects on cancer cell lines.
- Method : MTT assay on human breast cancer cells.
- Results : Exhibited IC50 values indicating effective inhibition of cell proliferation.
-
Enzyme Inhibition Study :
- Objective : Investigate inhibitory effects on viral enzymes.
- Method : Enzyme activity assays using recombinant influenza endonuclease.
- Results : Demonstrated inhibition with varying potency depending on structural modifications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid | Lacks trifluoroacetic acid moiety | Moderate antioxidant activity |
| 3,5-Dihydroxyphenylacetic acid | Lacks amino group | Limited enzyme interaction |
| 2-Amino-3,5-dihydroxybenzoic acid | Different carboxyl group position | Varying antiproliferative effects |
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound | IC (μM) | LogP | Key Feature |
|---|---|---|---|
| Target compound | 0.45 | 1.2 | 3,5-Dihydroxyphenyl group |
| 3-Fluorophenyl analog | 2.8 | 1.8 | Increased lipophilicity |
| Non-fluorinated derivative | >10 | 0.7 | Poor membrane permeability |
Advanced: What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Methodological Answer:
pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS over 24–72 hrs. TFA moieties are stable below pH 5 but hydrolyze at higher pH .
Oxidative Stress Testing : Expose to HO (0.1–1 mM) to simulate in vivo oxidative environments. Use ESR spectroscopy to detect radical intermediates .
Plasma Stability : Assess half-life in human plasma (37°C, 1–6 hrs). Stabilize with protease inhibitors if peptide bonds are present .
Advanced: How do fluorine substituents influence the compound’s electronic and pharmacokinetic properties?
Methodological Answer:
The trifluoroacetate group impacts:
Electron-Withdrawing Effects : Reduces pK of carboxylic acids (e.g., TFA’s pK ~0.5 vs. acetic acid’s 4.76), enhancing solubility in polar solvents .
Lipophilicity : LogP increases by ~1.0 unit compared to non-fluorinated analogs, improving blood-brain barrier penetration (calculated via ChemAxon or Schrödinger Suite) .
Metabolic Stability : Fluorine atoms block cytochrome P450-mediated oxidation, extending half-life (validate via microsomal assays) .
Advanced: What strategies address spectral data contradictions (e.g., unexpected NMR shifts)?
Methodological Answer:
Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl. TFA’s carboxylic proton (δ 12–13 ppm) may shift in polar solvents .
Dynamic Processes : Variable-temperature NMR (e.g., -40°C to 60°C) to detect rotameric equilibria in flexible side chains .
Isotopic Labeling : Synthesize C/N-labeled derivatives to resolve overlapping signals in crowded spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
